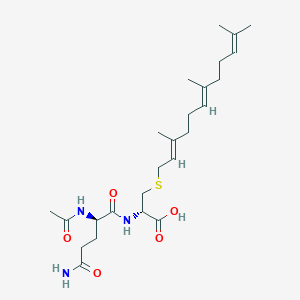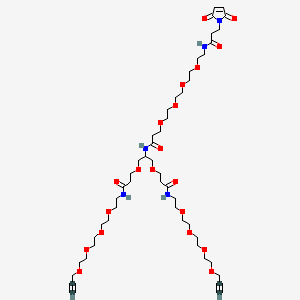![molecular formula C23H15ClN4O4 B11929918 3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)
3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of SHP504 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods for SHP504 are designed to ensure high purity and yield, often involving advanced techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
SHP504 undergoes various chemical reactions, including:
Oxidation: SHP504 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert SHP504 into reduced forms, altering its chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
SHP504 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SHP2 phosphatase and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of SHP2 in cell signaling and regulation.
Medicine: Explored for its potential therapeutic applications in diseases where SHP2 activity is dysregulated, such as certain cancers and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting SHP2.
Mecanismo De Acción
SHP504 exerts its effects by inhibiting the activity of SHP2 phosphatase. SHP2 is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting SHP2, SHP504 can modulate these processes, leading to changes in cellular behavior. The molecular targets and pathways involved in the mechanism of action of SHP504 include the SHP2 protein and its downstream signaling pathways .
Comparación Con Compuestos Similares
SHP504 is unique in its specific inhibition of SHP2 phosphatase. Similar compounds include other SHP2 inhibitors, such as:
SHP099: Another SHP2 inhibitor with a different chemical structure and mechanism of action.
RMC-4550: A selective SHP2 inhibitor used in cancer research.
TNO155: A SHP2 inhibitor being investigated for its potential therapeutic applications.
SHP504 stands out due to its specific binding affinity and inhibitory potency against SHP2, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C23H15ClN4O4 |
|---|---|
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C23H15ClN4O4/c24-17-7-3-1-5-14(17)12-27-21(30)15-6-2-4-8-18(15)28-20(25-26-23(27)28)16-11-13(22(31)32)9-10-19(16)29/h1-11,29H,12H2,(H,31,32) |
Clave InChI |
AEJITBHMBLVYPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=C(C=CC(=C5)C(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)



![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)


![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)




![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
